molecular formula C12H9BrN4 B13858688 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13858688
M. Wt: 289.13 g/mol
InChI Key: HEYOKTHUSXKDKP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 4-bromobenzaldehyde with 3-amino-1H-pyrazole under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with formamide or a similar reagent to yield the desired pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H9BrN4/c13-9-3-1-8(2-4-9)10-7-12-15-6-5-11(14)17(12)16-10/h1-7H,14H2

InChI Key

HEYOKTHUSXKDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CC=NC3=C2)N)Br

Origin of Product

United States

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